molecular formula C7H8N2O2S B11781485 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11781485
M. Wt: 184.22 g/mol
InChI Key: SAXNHSDNWPQPAR-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring, which consists of sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiadiazole ring .

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to the cyclobutyl group attached to the thiadiazole ring. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological and chemical properties .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

5-cyclobutylthiadiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O2S/c10-7(11)5-6(12-9-8-5)4-2-1-3-4/h4H,1-3H2,(H,10,11)

InChI Key

SAXNHSDNWPQPAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(N=NS2)C(=O)O

Origin of Product

United States

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